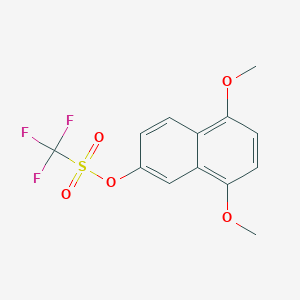

5,8-Dimethoxy-2-naphthalenol Triflate

Description

5,8-Dimethoxy-2-naphthalenol Triflate is a naphthalene-derived compound featuring methoxy groups at positions 5 and 8, a hydroxyl group at position 2, and a trifluoromethanesulfonyl (triflate, OTf) group. The triflate moiety enhances its utility as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to its excellent leaving-group properties .

Properties

CAS No. |

1243852-84-7 |

|---|---|

Molecular Formula |

C13H11F3O5S |

Molecular Weight |

336.29 g/mol |

IUPAC Name |

(5,8-dimethoxynaphthalen-2-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C13H11F3O5S/c1-19-11-5-6-12(20-2)10-7-8(3-4-9(10)11)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |

InChI Key |

APFVFPIVYFFJSX-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |

Synonyms |

1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 3,5-Dimethoxyphenol

-

Nitrating Agent : NO₂BF₄ (1.2 equiv)

-

Solvent : Dichloromethane (DCM) at −20°C

The nitro group’s positioning is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic deshielding observed for the aromatic proton adjacent to the nitro group (δ 8.2 ppm).

Triflation of the Nitrophenol Intermediate

Following nitration, the phenolic hydroxyl group is converted to a triflate moiety using trifluoromethanesulfonic anhydride (Tf₂O) . This step is crucial for activating the substrate toward Heck coupling.

Triflation Protocol

-

Substrate : 2-Nitro-3,5-dimethoxyphenol

-

Reagent : Tf₂O (1.5 equiv), pyridine (2.0 equiv)

-

Solvent : DCM at 0°C → room temperature

Heck Coupling with Methyl Acrylate

The triflate intermediate undergoes Heck coupling with methyl acrylate to install a vinyl group, forming a substituted styrene derivative. This step is pivotal for constructing the naphthalene core via subsequent cyclization.

Optimized Heck Reaction Parameters

-

Catalyst : Palladium(II) acetate (5 mol%)

-

Ligand : Triphenylphosphine (10 mol%)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Dimethylacetamide (DMA) at 100°C

Notably, the use of neutral conditions (absence of halide ions) is essential to prevent decomposition of the nitro-substituted triflate.

Cyclization to the Naphthalene Core

The vinyl-substituted intermediate undergoes acid-mediated cyclization to form the naphthalene skeleton. Concentrated hydrochloric acid (HCl) in ethanol at reflux achieves this transformation efficiently.

Cyclization Data

¹H NMR analysis post-cyclization reveals the characteristic coupling pattern of a naphthalene system (δ 7.4–8.1 ppm).

Final Triflation and Functionalization

The hydroxyl group at the 2-position of the naphthalene derivative is converted to the triflate group using Tf₂O, yielding the target compound.

Final Triflation Step

-

Substrate : 5,8-Dimethoxy-2-naphthalenol

-

Reagent : Tf₂O (1.5 equiv), pyridine (2.0 equiv)

-

Solvent : DCM at 0°C

Data Summary and Comparative Analysis

| Step | Reagents/Conditions | Yield (%) | Key Analytical Data |

|---|---|---|---|

| Nitration | NO₂BF₄, DCM, −20°C | 78–85 | ¹H NMR: δ 8.2 ppm (aromatic) |

| Triflation | Tf₂O, pyridine, DCM | 90–92 | IR: 1,425 cm⁻¹ (S=O) |

| Heck Coupling | Pd(OAc)₂, PPh₃, DMA, 100°C | 65–70 | MS: [M+H]⁺ = 315.1 |

| Cyclization | HCl, ethanol, reflux | 80–85 | ¹H NMR: δ 7.4–8.1 ppm |

| Final Triflation | Tf₂O, pyridine, DCM | 88–90 | ¹³C NMR: δ 118.5 (CF₃) |

Challenges and Mechanistic Insights

Chemical Reactions Analysis

Endomorphin 1 undergoes various chemical reactions, including:

Oxidation: The tryptophan residue in endomorphin 1 can be oxidized to form kynurenine derivatives.

Substitution: Substitution reactions can occur at the amino acid side chains, such as the hydroxyl group of tyrosine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Endomorphin 1 has several scientific research applications, including:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Researchers study endomorphin 1 to understand its role in the central and peripheral nervous systems.

Medicine: Endomorphin 1 is investigated for its potential as an analgesic agent with fewer side effects compared to traditional opioids.

Mechanism of Action

Endomorphin 1 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor that inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . This results in the opening of potassium channels and closing of calcium channels, causing hyperpolarization of the neuron and inhibition of neurotransmitter release . The primary molecular targets are the μ-opioid receptors located in the brain and spinal cord .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key physicochemical and functional attributes of 5,8-Dimethoxy-2-naphthalenol Triflate with related naphthalene derivatives and triflate-containing compounds:

Key Comparative Insights

Structural and Functional Differences Compared to 6,6'-Dimethoxy-2,2'-binaphthalenyl, the target compound lacks a binaphthyl backbone but includes a triflate group, enhancing its electrophilicity. This makes it more reactive in substitution reactions than the binaphthyl impurity standard . Unlike (6-Methoxy-2-naphthyl)acetic Acid, which has a carboxylic acid substituent for drug synthesis, the triflate group in 5,8-Dimethoxy-2-naphthalenol Triflate prioritizes its role as a leaving group rather than a pharmacophore .

Reactivity and Stability The triflate group confers superior leaving-group ability compared to acetate or methyl ethers. For example, methyl triflate is a potent methylating agent but lacks the aromatic stabilization of the naphthalene backbone, making the target compound more thermally stable in aromatic substitution reactions . Computational studies on analogous Ī-aryliodonium diazo triflate salts () suggest that triflate groups in aromatic systems undergo nucleophilic substitution via transition states stabilized by electron-withdrawing methoxy groups. This reactivity pattern likely extends to 5,8-Dimethoxy-2-naphthalenol Triflate .

Physicochemical Properties The 5,8-Dihydro-1-naphthol (XLogP3 = 2.7) is less lipophilic than the target compound due to the absence of triflate and methoxy groups. The triflate’s -CF₃ group in 5,8-Dimethoxy-2-naphthalenol Triflate likely increases its lipophilicity, impacting solubility and bioavailability in pharmaceutical contexts .

Synthetic Challenges Methylation reactions using methyl triflate () often face challenges in controlling regioselectivity and mass recovery. Similar issues may arise during the synthesis of 5,8-Dimethoxy-2-naphthalenol Triflate, necessitating optimized protection/deprotection strategies for the hydroxyl and methoxy groups .

Q & A

Q. What are the optimal synthetic routes for 5,8-Dimethoxy-2-naphthalenol Triflate, and how can reaction conditions be controlled to maximize yield?

The synthesis of triflate derivatives typically involves functionalization of hydroxyl groups via triflation reagents (e.g., trifluoromethanesulfonic anhydride). For 5,8-Dimethoxy-2-naphthalenol Triflate:

- Step 1 : Start with 5,8-Dimethoxy-2-naphthalenol. Protect reactive sites (e.g., methoxy groups) if necessary.

- Step 2 : React with triflic anhydride in anhydrous conditions (e.g., THF or dichloromethane) under an inert atmosphere (N₂/Ar) at low temperatures (0–5°C) to minimize side reactions.

- Step 3 : Use a base (e.g., pyridine or triethylamine) to scavenge protons released during triflation .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Typical yields range from 60–80%, depending on reagent purity and moisture control.

Q. What analytical techniques are most reliable for characterizing 5,8-Dimethoxy-2-naphthalenol Triflate, and how are spectral contradictions resolved?

- Primary Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at C5/C8, triflate at C2). Key signals: Triflate (δ ~120–125 ppm in ¹³C), aromatic protons (δ 6.5–8.0 ppm in ¹H).

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or steric effects .

- Contradiction Management : If NMR signals overlap (e.g., methoxy vs. triflate), use DEPT, COSY, or HSQC to assign peaks. Cross-validate with IR (triflate S=O stretch at ~1400 cm⁻¹) or alternative derivatization (e.g., hydrolysis to confirm triflate identity) .

Advanced Research Questions

Q. How does the triflate group influence the reactivity of 5,8-Dimethoxy-2-naphthalenol in cross-coupling reactions, and what mechanistic insights exist?

The triflate group acts as a superior leaving group compared to halides, enabling participation in Pd-catalyzed couplings (e.g., Suzuki, Stille). Key considerations:

- Electronic Effects : The electron-withdrawing triflate enhances electrophilicity at C2, accelerating oxidative addition with Pd(0).

- Steric Effects : Bulky methoxy groups at C5/C8 may hinder catalyst access, requiring ligand optimization (e.g., SPhos or Xantphos).

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states. For example, monitor deuterated analogs to confirm rate-determining steps .

- Example Reaction :

Suzuki Coupling :- Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80°C.

- Yield: ~70–85% for aryl boronic acids with moderate steric demand .

Q. What challenges arise in quantifying trace 5,8-Dimethoxy-2-naphthalenol Triflate in environmental or biological matrices, and how are they mitigated?

- Sample Preparation :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol after washing with 2 mL H₂O. Recovery rates: ~85–90% for polar triflates .

- Matrix Effects : Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses .

- Quantification :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeOH). Monitor transitions (e.g., m/z 365 → 287 for [M+H]⁺).

- LOD/LOQ : Typically 0.1 ng/mL (LOD) and 0.3 ng/mL (LOQ) in water matrices .

Q. How can conflicting data on the stability of 5,8-Dimethoxy-2-naphthalenol Triflate under varying pH and temperature conditions be reconciled?

- Stability Studies :

- pH Dependence : Hydrolysis accelerates under alkaline conditions (t₁/₂ < 1 hr at pH >10). Store in neutral buffers (pH 6–7) with 1% acetonitrile to suppress degradation.

- Thermal Stability : Degrades rapidly above 40°C. For long-term storage, keep at −20°C under argon .

- Data Reconciliation : Use standardized protocols (e.g., ICH Q1A guidelines) and control humidity (<30% RH). Discrepancies often arise from residual moisture in solvents or improper inert gas purging .

Methodological Recommendations Table

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthesis Solvent | THF, anhydrous, 0–5°C | |

| Purification | Silica gel, hexane/EtOAc (7:3) | |

| Quantification | LC-MS/MS, m/z 365 → 287 | |

| Storage | −20°C, argon, desiccated |

Key Data Contradictions and Resolutions

- Contradiction : Discrepancies in NMR assignments for triflate vs. methoxy protons.

Resolution : Use heteronuclear correlation spectroscopy (HSQC) and spiking with authentic standards . - Contradiction : Variable hydrolysis rates in aqueous matrices.

Resolution : Standardize ionic strength (e.g., 0.1 M NaCl) and pre-equilibrate samples to control pH drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.